molecular formula C17H21NO3S B6372744 5-(4-t-Butylsulfamoylphenyl)-3-methylphenol, 95% CAS No. 1261959-51-6

5-(4-t-Butylsulfamoylphenyl)-3-methylphenol, 95%

Cat. No. B6372744
CAS RN: 1261959-51-6
M. Wt: 319.4 g/mol
InChI Key: OKIJLBKFSCPWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-t-Butylsulfamoylphenyl)-3-methylphenol, 95% (5-BSP-3-MP 95%) is a synthetic compound with a wide range of applications in scientific research. It is a white solid with a molecular weight of 318.37 g/mol and a melting point of 87-89°C. 5-BSP-3-MP 95% is used in various laboratory experiments and has been studied for its biochemical and physiological effects.

Scientific Research Applications

5-BSP-3-MP 95% is widely used in scientific research due to its stability, solubility, and low toxicity. It has been used in various studies to investigate the mechanism of action of drugs and other compounds, as well as to study the biochemical and physiological effects of these compounds. It has also been used in drug delivery systems and in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-BSP-3-MP 95% is not fully understood. However, it is believed to interact with certain proteins and receptors in the body to produce its biochemical and physiological effects. It is also believed to inhibit the activity of certain enzymes, which can lead to the inhibition of certain pathways in the body.
Biochemical and Physiological Effects
5-BSP-3-MP 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been found to inhibit the activity of certain enzymes, which can lead to the inhibition of certain pathways in the body. In addition, it has been found to have an effect on the central nervous system, which can lead to sedative and hypnotic effects.

Advantages and Limitations for Lab Experiments

The use of 5-BSP-3-MP 95% in laboratory experiments has several advantages. It is stable, soluble, and has low toxicity, making it ideal for use in experiments. It is also relatively inexpensive and can be easily obtained. However, it is important to note that 5-BSP-3-MP 95% is not approved for human or animal use, and should only be used in laboratory experiments.

Future Directions

There are several potential future directions for the use of 5-BSP-3-MP 95%. It could be used in the development of new drugs and drug delivery systems. It could also be used in the study of the biochemical and physiological effects of other compounds. Additionally, it could be used to investigate the mechanism of action of drugs and other compounds. Finally, it could be used to develop new treatments for diseases and disorders.

Synthesis Methods

5-BSP-3-MP 95% is synthesized by the reaction of 4-t-butylsulfamoylbenzaldehyde with 3-methylphenol in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The product is then purified by recrystallization and further purified by column chromatography.

properties

IUPAC Name

N-tert-butyl-4-(3-hydroxy-5-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12-9-14(11-15(19)10-12)13-5-7-16(8-6-13)22(20,21)18-17(2,3)4/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIJLBKFSCPWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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